5-Bromo-2-(pyridin-3-yloxy)pyridine is a chemical compound with the molecular formula and a molecular weight of 251.08 g/mol. This compound is classified as a pyridine derivative, characterized by the presence of a bromine atom and a pyridin-3-yloxy group. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The synthesis of 5-Bromo-2-(pyridin-3-yloxy)pyridine can be achieved through several methods, primarily utilizing palladium-catalyzed cross-coupling reactions. One common approach involves the Sonogashira coupling, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a base. The general procedure includes:
The molecular structure of 5-Bromo-2-(pyridin-3-yloxy)pyridine features:
C1=CC(=CN=C1)OC2=NC=C(C=C2)Br
JBEQHXPNQXLTEA-UHFFFAOYSA-N
These structural representations provide insights into the compound's geometry and electronic characteristics .
5-Bromo-2-(pyridin-3-yloxy)pyridine participates in various chemical reactions typical for halogenated pyridines:
The mechanism of action for compounds like 5-Bromo-2-(pyridin-3-yloxy)pyridine often involves interaction with biological targets, such as enzymes or receptors. While specific mechanisms may vary depending on the application, general processes include:
Data supporting these mechanisms often come from biological assays and structural studies .
These properties make it suitable for various applications in research and development .
5-Bromo-2-(pyridin-3-yloxy)pyridine has several significant applications:
Its versatility makes it a valuable compound in both academic and industrial settings .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: